molecular formula C14H10O4 B042490 5-Hydroxy-1-methoxyxanthone CAS No. 27770-13-4

5-Hydroxy-1-methoxyxanthone

Cat. No. B042490
CAS RN: 27770-13-4
M. Wt: 242.23 g/mol
InChI Key: GCAMSSLNXVYMKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-1-methoxyxanthone involves modified methods including methylation, isoprenylation, and Claisen rearrangements starting from precursors such as 2-hydroxy-2′,3,6′-trimethoxybenzophenone (Quillinan & Scheinmann, 1972). This process demonstrates the complexity and precision required in the synthesis of such specialized chemical compounds.

Molecular Structure Analysis

Vibrational analysis and NMR properties based on ab initio and DFT calculations have provided insights into the planar structures of 5-Hydroxy-1-methoxyxanthone and related compounds. These studies reveal how hydroxyl groups form hydrogen bonds with the carbonyl group, influencing the compound's chemical behavior (Gonçalves et al., 2005).

Chemical Reactions and Properties

Research into electron-deficient dienes has led to the development of inverse-electron-demand Diels-Alder approaches for synthesizing 5-Hydroxy-1-methoxyxanthone and its derivatives, showcasing the chemical versatility and reactivity of this compound (Dang et al., 2008).

Physical Properties Analysis

The physical properties, such as the crystal structure of 5-Hydroxy-1-methoxyxanthone, have been determined through X-ray diffraction analysis, which provides detailed information on the compound's geometrical configuration and intermolecular interactions, contributing to its stability and biological activities (Shi et al., 2005).

Scientific Research Applications

  • Cardiovascular Health : Hydroxy- and acetoxyxanthones, including 5-Hydroxy-1-methoxyxanthone, have shown effectiveness in inhibiting lipid peroxidation catalyzed by NADPH and TNF-alpha-induced ICAM-1 expression on endothelial cells. This suggests potential benefits for cardiovascular health (Madan et al., 2002).

  • Anti-Tumor Activity : Xanthones and cinnamate esters from Hypericum hookerianum have demonstrated significant inhibitory activity against human tumor cell growth, suggesting potential applications in cancer therapy (Wilairat et al., 2005).

  • Anti-Ulcer Properties : Compounds like Hypericorin C, D, and 3,4-dihydroxy-5-methoxyxanthone exhibit potential anti-ulcer activity, indicating a possible role in treating gastrointestinal disorders (Ali et al., 2014).

  • Synthetic Chemistry : Xanthones like 3-methoxy-1- 7-dihydroxyxanthone, similar to natural gentisin, have been synthesized, indicating their importance in chemical research and potential pharmaceutical applications (Anand & Venkataraman, 1947).

  • Quality Control in Herbal Medicine : Methoxylated xanthones are used in the quality control of small centaury flowering tops, demonstrating the importance of these compounds in ensuring the efficacy and safety of herbal products (Valentão et al., 2002).

  • Antifungal and Monoamine Oxidase Inhibition : Certain xanthones have shown antifungal activity and the ability to inhibit monoamine oxidase A and B, which could be useful in developing treatments for fungal infections and neurological disorders (Rocha et al., 1994).

  • Anti-Malarial Activity : Compounds including 5-hydroxy-3-methoxyxanthone from Hypericum lanceolatum stem bark have exhibited anti-malarial activity, supporting their use in developing new malaria treatments (Zofou et al., 2011).

  • Central Nervous System Stimulants : Xanthones from Swertia purpurascens Wall. have shown significant CNS stimulant actions, backing their therapeutic use in traditional Indian medicine (Ghosal et al., 1975).

properties

IUPAC Name

5-hydroxy-1-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAMSSLNXVYMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333064
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methoxyxanthone

CAS RN

27770-13-4
Record name 5-Hydroxy-1-methoxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
A Chukaew, S Saithong, S Chusri, S Limsuwan… - Phytochemistry, 2019 - Elsevier
Five undescribed xanthones, 4-methoxypyranojacareubin, 4-hydroxy-3-prenylpyranoxanthone, 1-hydroxy-5,7-dimethoxyxanthone, 5-hydroxy-1,6,7-trimethoxyxanthone and 2-hydroxy-1,…
Number of citations: 29 www.sciencedirect.com
H Tosa, M Iinuma, KI Murakami, T Ito, T Tanaka… - Phytochemistry, 1997 - Elsevier
… (stems and bark) of Mammea acuminata, a new xanthone (2,7-dihydroxyxanthone) was isolated in addition to two known xanthones (1,5-dihydroxy- and 5-hydroxy-1-methoxyxanthone) …
Number of citations: 33 www.sciencedirect.com
HY Wu, Y Sheng, XQ Kan, LY Mou… - Journal of Asian …, 2017 - Taylor & Francis
Three new xanthones (1–3), together with five known ones (4–8), were isolated from whole herb of Swertia bimaculata. Their structures were established on the basis of detailed …
Number of citations: 2 www.tandfonline.com
AJ Quillinan, F Scheinmann - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Total syntheses of the natural metabolites dehydrocycloguanandin, guanandin, isoguanandin, and 5-hydroxy-1-methoxyxanthone are described. These involved a modified synthesis of …
Number of citations: 0 pubs.rsc.org
M Iinuma, H Tosa, T Tanaka, S Riswan - Heterocycles, 1996 - infona.pl
… through a C 5 unit, mesuferrols A and B, were isolated from the bark of Mesua ferrea (Guttiferae), in addition to two known xanthones (1,7-dihydroxy- and 5-hydroxy-1-methoxyxanthone) …
Number of citations: 17 www.infona.pl
L Rocha, A Marston, M Auxiliadora, C Kaplan… - Phytochemistry, 1994 - Elsevier
A new γ-pyrone (hyperbrasilone), three known xanthones (1,5-dihydroxyxanthone, 5-hydroxy-1-methoxyxanthone and 6-deoxyjacareubin) and betulinic acid have been isolated from a …
Number of citations: 194 www.sciencedirect.com
KH Lee, HB Chai, PA Tamez, JM Pezzuto, GA Cordell… - Phytochemistry, 2003 - Elsevier
… Four coumarin derivatives, theraphins A (1), B (2), C (3), and D (4), along with three known xanthones, 2-hydroxyxanthone, 1,7-dihydroxyxanthone, and 5-hydroxy-1-methoxyxanthone, …
Number of citations: 91 www.sciencedirect.com
P Chaniad, A Chukaew… - BMC …, 2022 - bmccomplementmedtherapies …
… 5-Hydroxy-1-methoxyxanthone (11) showed a binding affinity to PfLDH with a binding energy of -7.01 kcal/mol and formed two hydrogen bonds with ILE54 and TYR85. It also forms …
I Carpenter, HD Locksley, F Scheinmann - Journal of the Chemical …, 1969 - pubs.rsc.org
From the heartwood of Mammea africana L. 5-hydroxy-1-methoxyxanthone, 1,5,6- and 1,7-dihydroxyxanthaones,1,5,6- and 1,5,6-tetrahydroxyxanthones have been 1,3,6,7-…
Number of citations: 10 pubs.rsc.org
GS Zhou, XJ Yang, Y Jiang, PF Tu - Journal of Chinese …, 2013 - cabdirect.org
… -rhamnoside (2), quercetin 3-O-α-L-rhamnoside (3), 3-O-methyl quercetin (4), 1, 5-dihydroxyxanthone (5), 1, 5-dihydroxyxanthone-6-O-β-D-glucoside (6), 5-hydroxy-1-methoxyxanthone …
Number of citations: 9 www.cabdirect.org

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